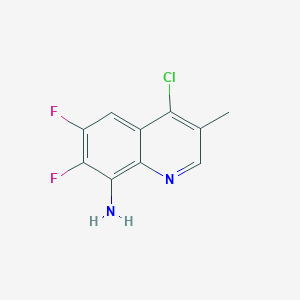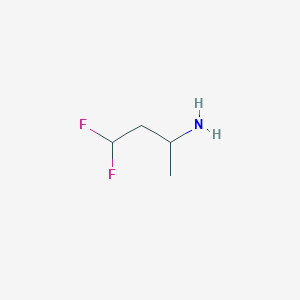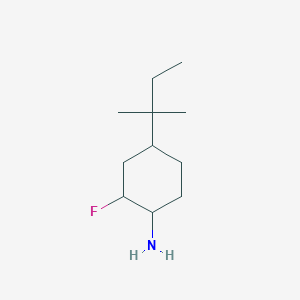
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H22FN It is a cyclohexane derivative with a fluorine atom and an amine group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one with ammonia or an amine source under suitable conditions to yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce simpler amines or hydrocarbons.
Scientific Research Applications
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom and amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-one: A ketone derivative with similar structural features.
2-(2-fluorophenoxy)-4-(2-methylbutan-2-yl)cyclohexan-1-amine: A related compound with a phenoxy group instead of a fluorine atom.
Uniqueness
2-Fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific combination of a fluorine atom and an amine group on the cyclohexane ring
Properties
Molecular Formula |
C11H22FN |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H22FN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
QRELRYZIFVXBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13232865.png)

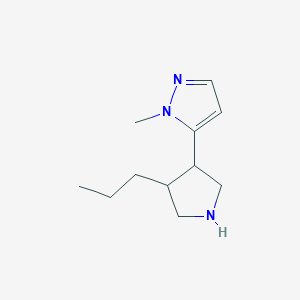
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B13232915.png)
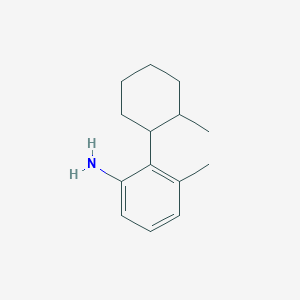
![({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13232918.png)
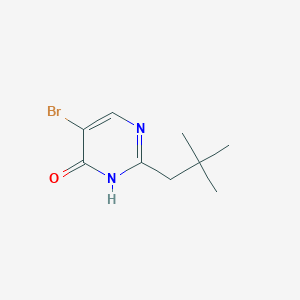

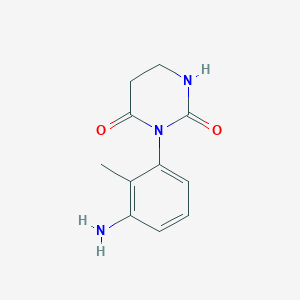
amine](/img/structure/B13232938.png)

![2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13232940.png)
